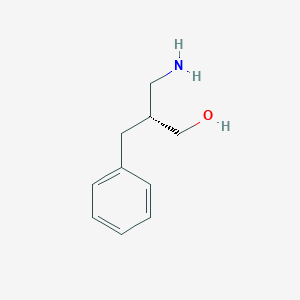

(R)-2-Benzyl-3-amino-1-propanol

Description

Significance of Enantiomerically Pure Compounds in Chemical Synthesis

The synthesis of single-enantiomer compounds is crucial in various industries, particularly in pharmaceuticals. musechem.com The distinct three-dimensional arrangement of atoms in enantiomers can lead to different interactions with biological targets like enzymes and receptors. musechem.com A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is teratogenic. numberanalytics.com This stark difference underscores the necessity of producing enantiomerically pure drugs to ensure therapeutic efficacy and minimize adverse effects. musechem.com

Methods to obtain enantiomerically pure compounds include the resolution of racemic mixtures, where enantiomers are separated, and asymmetric synthesis, which aims to produce a single enantiomer directly. catalysis.blog Asymmetric synthesis often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.comcatalysis.blog

Overview of the (R)-2-Benzyl-3-amino-1-propanol Structural Motif within the Chiral Amino Alcohol Class

This compound belongs to the family of chiral 1,3-amino alcohols. This structural motif is characterized by an amino group and a hydroxyl group separated by a three-carbon backbone, with a benzyl (B1604629) group at the second position. The "(R)" designation specifies the stereochemical configuration at the chiral center.

| Property | Value |

| IUPAC Name | (2R)-2-benzyl-3-aminopropan-1-ol |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 103168-30-3 |

This particular arrangement of functional groups makes it a valuable synthon in organic synthesis. The primary amine can be readily modified, and the hydroxyl group can participate in various reactions, including oxidation and etherification.

Evolution of Research Trends Related to Chiral 1,3-Amino Alcohols

Historically, 1,2-amino alcohols have been more extensively studied and utilized in asymmetric synthesis. conicet.gov.ar However, research interest in chiral 1,3-amino alcohols has been steadily increasing. conicet.gov.arsioc-journal.cn This is driven by their presence as core structures in numerous bioactive molecules and their utility as ligands in asymmetric catalysis. conicet.gov.arsioc-journal.cn

Recent advancements have focused on developing novel and efficient synthetic routes to access these molecules. sioc-journal.cn Methods such as aldol (B89426) or azo-aldol condensation, transition metal-catalyzed C-H activation and amination, and ring-opening of azocyclic compounds are being explored to synthesize chiral 1,3-amino alcohols. sioc-journal.cn Furthermore, their application as catalysts in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis, continues to be an active area of investigation. conicet.gov.ar The development of new 1,3-amino alcohol-based ligands for reactions like the enantioselective addition of organozinc reagents to aldehydes highlights the ongoing efforts to expand their synthetic utility. conicet.gov.arscirp.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQSDJABBJHCS-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293665 | |

| Record name | (βR)-β-(Aminomethyl)benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158045-02-4 | |

| Record name | (βR)-β-(Aminomethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158045-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-(Aminomethyl)benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 Benzyl 3 Amino 1 Propanol and Its Analogs

Enantioselective Chemoenzymatic and Biocatalytic Pathways

The use of enzymes in organic synthesis offers significant advantages, including high selectivity under mild reaction conditions. Chemoenzymatic and biocatalytic routes are powerful strategies for producing enantiomerically pure amino alcohols. nih.gov

Enzyme-Mediated Kinetic Resolutions and Asymmetric Transformations

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are particularly common biocatalysts for the kinetic resolution of racemic alcohols and their derivatives via enantioselective acylation. nih.gov

The primary drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

A typical lipase-mediated kinetic resolution involves the acylation of a racemic alcohol using an acyl donor like vinyl acetate (B1210297). For instance, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol has been achieved using lipase (B570770) from Candida rugosa, demonstrating the applicability of this method for complex amino alcohols. rsc.org In a study on the DKR of 1-phenylethanol, a lipase was combined with a niobium-based racemization agent, converting the racemic alcohol to a single enantiomer of the corresponding acetate with high conversion and enantiomeric excess.

| Enzyme | Substrate | Acyl Donor | Racemization Agent (for DKR) | Conversion | Enantiomeric Excess (ee) |

| Candida antarctica lipase B (CALB) | (R/S)-Propranolol | Vinyl Acetate | - | - | E=57 researchgate.net |

| Candida antarctica lipase B (CALB) | (R,S)-1-phenylethanol | Vinyl Acetate | Niobium Phosphate | 92% (DKR) | 85% |

| Candida rugosa MY | (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | - | - | E=67.5 rsc.org |

Multi-Enzymatic Cascade Systems for Stereoselective Production

One strategy involves a two-enzyme cascade to convert diols to amino alcohols. An alcohol dehydrogenase (ADH) first oxidizes a diol to the corresponding hydroxy aldehyde, which is then aminated by a transaminase (TA). To drive the reaction, a cofactor regeneration system, such as an alanine (B10760859) dehydrogenase (AlaDH) that recycles the amine donor L-alanine, is often included. rsc.org Another approach uses an engineered amine dehydrogenase (AmDH) for the direct reductive amination of hydroxy ketones, using ammonia (B1221849) as the amine donor. frontiersin.org

More complex cascades have been designed for the synthesis of amino alcohols from basic feedstocks. For example, L-lysine has been converted to chiral β- and γ-amino alcohols using a dioxygenase to introduce a hydroxyl group, followed by a decarboxylase to remove the carboxylic acid function. nih.gov Similarly, a three-enzyme cascade combining a transketolase and two transaminases has been developed to produce (2S,3R)-2-amino-1,3,4-butanetriol. researchgate.net These integrated systems demonstrate the power of biocatalysis to construct complex chiral molecules like (R)-2-Benzyl-3-amino-1-propanol from simple, readily available starting materials. acs.orggoogle.com

| Enzyme Cascade | Substrates | Product Type | Key Features |

| Alcohol Dehydrogenase (ADH) / Transaminase (TA) / Alanine Dehydrogenase (AlaDH) | Diol, Ammonia | Amino alcohol | Three-enzyme system with cofactor recycling. rsc.org |

| Dioxygenase / Decarboxylase | L-lysine | β- and γ-amino alcohols | Regio- and diastereoselective C-H oxidation. nih.gov |

| Transketolase / Transaminases (2) | Serine, Pyruvate, Glycolaldehyde | (2S,3R)-2-amino-1,3,4-butanetriol | Sequential three-step cascade. researchgate.net |

| Amine Dehydrogenase (AmDH) / Glucose Dehydrogenase (GDH) | Hydroxy ketone, Ammonia | Chiral amino alcohol | Engineered AmDH with cofactor regeneration. frontiersin.org |

Asymmetric Catalytic Synthesis Approaches

Homogeneous catalysis using chiral metal complexes is a cornerstone of asymmetric synthesis, providing powerful tools for the enantioselective creation of stereocenters.

Metal-Catalyzed Asymmetric Reduction Strategies (e.g., Transfer Hydrogenation)

The asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are among the most effective methods for synthesizing chiral alcohols. Specifically, the reduction of β-amino ketones provides a direct route to chiral 1,3-amino alcohols. researchgate.netresearchgate.net Ruthenium, rhodium, and iridium catalysts featuring chiral ligands are widely employed for this transformation. rsc.orgnih.govnih.gov

Asymmetric transfer hydrogenation (ATH) typically uses a simple hydrogen source, such as 2-propanol or a formic acid/triethylamine mixture, in the presence of a metal catalyst and a chiral ligand. acs.org Chiral diamine and amino alcohol ligands derived from amino acids are often effective. researchgate.netnih.gov For example, Ru(II) complexes with N-tosylethylenediamine ligands have proven highly effective for the hydrogenation of various ketones, including base-sensitive substrates, affording chiral alcohols with excellent enantioselectivity. nih.gov This methodology has been successfully applied to the synthesis of numerous 1,2-amino alcohol-containing drug molecules via the ATH of unprotected α-ketoamines. nih.gov Similarly, iridium-catalyzed ATH of α-dibenzylamino β-ketoesters through dynamic kinetic resolution yields β-hydroxy α-amino derivatives with exceptional diastereoselectivity and enantioselectivity. rsc.org

| Catalyst System | Substrate Type | H-Source | Product | Selectivity |

| [RuCl₂(p-cymene)]₂ / Amino acid-derived thioamide | Aromatic Ketones | 2-Propanol | (R)-Alcohol | Up to 95% ee nih.gov |

| [RuCl₂(p-cymene)]₂ / Amino acid-derived hydroxamic acid | Aromatic Ketones | 2-Propanol | (S)-Alcohol | Up to 97% ee nih.gov |

| Ir/(RC,SP,RC)-L6 | β-tertiary-amino ketones | H₂ | γ-amino alcohol | >99% ee researchgate.net |

| Rhodium/DuanPhos | α-Dehydroamino ketones | H₂ | α-amino ketone | Up to 99% ee nih.gov |

| Ir/f-phamidol | α-dibenzylamino β-ketoesters | H₂ | syn-β-hydroxy α-amino derivative | >99/1 dr, >99% ee rsc.org |

Copper-Catalyzed Hydroamination Reactions

Copper-catalyzed asymmetric hydroamination has become an attractive method for preparing chiral amines and their derivatives due to its mild reaction conditions and high selectivity. rsc.orgsemanticscholar.org This strategy can be applied to the synthesis of chiral γ-amino alcohols from unprotected allylic alcohols. acs.org The reaction involves the hydrocupration of the alkene, followed by reaction with an aminating agent. A key challenge is avoiding the competing reduction of the starting material, which can be managed through careful choice of solvent and reaction conditions.

An "umpolung" or polarity-inversion strategy has also been developed, where a hydrosilane acts as a hydride source and a hydroxylamine (B1172632) derivative serves as an electrophilic aminating reagent. osaka-u.ac.jpchemrxiv.orgresearchgate.net This approach allows for the regioselective hydroamination of α,β-unsaturated esters to furnish α-amino acid derivatives, a transformation that is difficult to achieve via conventional hydroamination where the nucleophilic amine typically adds to the β-position. osaka-u.ac.jp The use of chiral phosphine (B1218219) ligands, such as Xyl-BINAP or DTBM-SEGPHOS, in conjunction with a copper salt, effectively controls the stereochemical outcome.

Chiral Ligand-Mediated Additions to Prochiral Substrates

The addition of nucleophiles to prochiral substrates, such as aldehydes and imines, in the presence of a chiral catalyst or ligand, is a fundamental strategy for creating chiral centers. Chiral β-amino alcohols are frequently used as ligands in these transformations. researchgate.net

One powerful example is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which provides a modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method uses a radical polar crossover strategy to control chemo- and stereoselectivity, overcoming the challenge of competing side reactions. westlake.edu.cn Another approach involves the enantioselective radical C–H amination of alcohols. nih.gov In this multi-catalytic system, an alcohol is temporarily converted to an imidate radical, which undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT) mediated by a chiral copper catalyst and a photocatalyst, ultimately yielding a chiral β-amino alcohol after hydrolysis. nih.gov

Furthermore, the asymmetric Henry reaction, which is the addition of a nitroalkane to an aldehyde, can be catalyzed by copper(II) complexes of chiral amino alcohol ligands to produce chiral β-nitro alcohols with high enantioselectivity. These products can then be readily reduced to the target β-amino alcohols. rsc.org The development of new chiral ligands, often derived from natural products or readily available chiral precursors, continues to expand the scope and efficiency of these addition reactions. rsc.org

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in the synthesis of chiral molecules like this compound. This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction.

Auxiliary-Controlled Asymmetric Inductions

Chiral auxiliaries, such as Evans' oxazolidinones, are widely employed to induce asymmetry in various chemical transformations. researchgate.net For instance, in the synthesis of β-amino acids, which are precursors to β-amino alcohols, an N-acryloyl derivative of a chiral oxazolidinone can undergo a conjugate addition reaction. rsc.org The chiral auxiliary guides the incoming nucleophile to a specific face of the molecule, thereby establishing a new stereocenter with high diastereoselectivity. rsc.org

Another prominent example is the use of Ellman's tert-butanesulfinamide, which can be condensed with ketones to form N-tert-butanesulfinyl ketimines. osi.lv The sulfinyl group then directs the diastereoselective addition of nucleophiles or the reduction of the imine. osi.lv This method has proven effective for the synthesis of amines with multiple stereogenic centers. osi.lv

| Chiral Auxiliary | Application | Key Transformation |

| Evans' Oxazolidinones | Asymmetric synthesis of β-amino acids | Conjugate addition to N-acryloyl derivatives rsc.org |

| Ellman's tert-Butanesulfinamide | Asymmetric synthesis of chiral amines | Diastereoselective addition to N-tert-butanesulfinyl imines osi.lvtemple.edu |

Stereoselective Reduction Strategies for Precursors

The stereoselective reduction of prochiral ketones and imines is a fundamental and widely used method for the synthesis of chiral alcohols and amines, respectively.

Reduction of Chiral Imines and Ketones

The reduction of chiral imines, often derived from the condensation of a ketone with a chiral amine or ammonia followed by reaction with a chiral catalyst, is a direct route to chiral amines. Various catalytic systems have been developed for this purpose, including those based on transition metals like ruthenium, iridium, and rhodium, often in combination with chiral ligands. acs.orgwikipedia.org For instance, trichlorosilane (B8805176) in the presence of a chiral Lewis base has been shown to effectively reduce ketimines with high enantioselectivity. acs.org

Similarly, the asymmetric reduction of prochiral ketones is a cornerstone of chiral alcohol synthesis. nih.gov Biocatalytic reductions using enzymes or whole-cell systems (like yeast or certain bacteria) offer a green and highly selective alternative to chemical reagents. nih.govmdpi.com Chemical methods often employ chiral catalysts, such as those derived from chiral amino alcohols, in combination with reducing agents like borane (B79455). mdpi.commdpi.com The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of a wide range of ketones. mdpi.com

| Precursor | Reduction Method | Catalyst/Reagent Example | Product |

| Chiral Imine | Catalytic Asymmetric Reduction | Trichlorosilane with chiral Lewis base acs.org | Chiral Amine |

| Prochiral Ketone | Biocatalytic Reduction | Rhodotorula glutinis nih.gov | Chiral Alcohol |

| Prochiral Ketone | CBS Reduction | Oxazaborolidine catalyst with borane mdpi.com | Chiral Alcohol |

Selective Reduction of Ester or Amide Functionalities

In the context of synthesizing this compound, the selective reduction of an ester or amide group in a precursor molecule is a key step. The challenge often lies in reducing one functional group in the presence of another.

Lithium borohydride (B1222165) is a reagent commonly used for the selective reduction of esters to alcohols in the presence of amides. harvard.eduresearchgate.net Conversely, borane complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF), are known to selectively reduce carboxylic acids and amides over esters. harvard.edu

More recently, samarium(II) iodide (SmI2) in the presence of an amine and water has emerged as a powerful system for the highly chemoselective reduction of amides to alcohols, even in the presence of other reducible functional groups. acs.orgnih.govorganic-chemistry.org This method proceeds via a single electron transfer mechanism and offers excellent functional group tolerance under mild conditions. nih.gov

Functional Group Transformations and Derivatization Routes

Once the core structure of this compound is synthesized, further functional group transformations can be performed to create a variety of analogs. The primary amino group and the hydroxyl group are reactive sites that can be readily modified.

The amino group can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted to other nitrogen-containing functional groups. The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. For example, the N-blocked derivative of a phenylalaninol can be prepared directly after hydrogenation without isolation of the intermediate amino alcohol. google.com These transformations allow for the systematic exploration of structure-activity relationships in medicinal chemistry or the development of new chiral ligands and catalysts.

N-Benzylation and other N-Substitution Methodologies

The introduction of substituents at the nitrogen atom of this compound is a key strategy for modifying its properties and for building more complex molecular scaffolds. N-benzylation and other N-substitution reactions are fundamental transformations in this context.

A common method for N-benzylation involves the reaction of the primary amine with benzyl (B1604629) halides, such as benzyl bromide, in the presence of a base. orgsyn.org For instance, the N-benzylation of (S)-2-amino-3-phenyl-1-propanol, a related amino alcohol, can be achieved by reacting it with benzyl bromide in a mixture of ethanol (B145695) and water with potassium carbonate as the base. orgsyn.org This type of reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the benzyl halide. gacariyalur.ac.in

Transition metal-catalyzed N-alkylation reactions, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" processes, represent a more atom-economical and environmentally benign approach. rsc.org In these reactions, a transition metal catalyst, such as one based on ruthenium or iridium, temporarily dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen to yield the N-alkylated amine. rsc.org This method avoids the use of stoichiometric amounts of alkylating agents and produces water as the only byproduct. rsc.org

The reactivity of the amine can be influenced by various factors, including the steric and electronic properties of both the amino alcohol and the substituting agent. The choice of solvent and base is also critical for optimizing reaction conditions and yields.

A study on the reaction of benzylamine (B48309) with 2-iminothiolane (B1205332) (2-IT) demonstrated the formation of N-benzyl-2-iminothiolane. nih.gov This highlights the nucleophilic character of the benzylamino group in reactions with electrophilic reagents. nih.gov

| Reagent | Catalyst/Conditions | Product Type | Ref |

| Benzyl bromide | Potassium carbonate, Ethanol/Water, Reflux | N-Benzylated amino alcohol | orgsyn.org |

| Alcohols | Transition metal catalyst (e.g., Ru, Ir) | N-Alkylated amino alcohol | rsc.org |

| 2-Iminothiolane | pH 8 | N-Substituted 2-iminothiolane | nih.gov |

Formation of Cyclic Derivatives (e.g., Oxazolidines, Spirooxazolidines, 1,3-Oxazines)

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can react with carbonyl compounds or their equivalents to form cyclic derivatives such as oxazolidines, spirooxazolidines, and 1,3-oxazines.

Oxazolidines are five-membered heterocyclic rings containing both oxygen and nitrogen atoms. They are commonly synthesized through the condensation reaction of a 2-amino alcohol with an aldehyde or a ketone. wikipedia.org This reaction is often reversible and can be catalyzed by acids. The stereochemistry of the starting amino alcohol is typically retained in the resulting oxazolidine (B1195125). The synthesis of oxazolidin-2-ones, a related class of compounds, can be achieved by reacting amino alcohols with reagents like diethyl carbonate or phosgene (B1210022) derivatives. mdpi.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the formation of oxazolidin-2-ones. mdpi.com

Spirooxazolidines are a specific type of oxazolidine where the C2 carbon of the oxazolidine ring is also a spiro atom, part of another ring system. Their synthesis can be approached through similar condensation strategies, often employing cyclic ketones.

1,3-Oxazines are six-membered heterocyclic compounds containing an oxygen and a nitrogen atom at the 1- and 3-positions, respectively. The synthesis of 1,3-oxazines can be achieved through various methods, including the condensation of 3-aminopropanol with carboxylic acid derivatives or the reaction of phenols, formaldehyde, and primary amines. sciresliterature.org Green synthetic approaches, such as using ultrasound mediation or solvent-free conditions, have been developed to improve the efficiency and environmental friendliness of these syntheses. researchgate.netresearchgate.net

The formation of these cyclic derivatives not only protects the amino and hydroxyl groups but also introduces conformational rigidity and new stereocenters, which can be crucial for biological activity or for directing subsequent chemical transformations.

| Cyclic Derivative | General Synthetic Method | Key Reagents | Ref |

| Oxazolidines | Condensation | Aldehydes, Ketones | wikipedia.org |

| Oxazolidin-2-ones | Cyclization | Diethyl carbonate, Phosgene derivatives | mdpi.com |

| 1,3-Oxazines | Condensation/Cyclization | Carboxylic acid derivatives, Formaldehyde, Primary amines | sciresliterature.orgresearchgate.net |

Preparation of Diverse Amino Alcohol Derivatives

Beyond simple N-substitution and cyclization, this compound can be a starting point for a wide array of other amino alcohol derivatives. These transformations often involve the protection of one functional group while the other is being modified, followed by deprotection.

For example, the hydroxyl group can be oxidized to an aldehyde, which can then undergo further reactions. A patent describes the preparation of N-carbobenzoxy-3-aminopropanal from 3-aminopropanol by first protecting the amino group as a carbamate (B1207046) followed by oxidation of the alcohol. google.com

The amino group can be acylated to form amides. A method for the preparation of (R)-2-Amino-N-benzyl-3-methoxypropanamide has been documented, showcasing the derivatization of both the amino and hydroxyl groups. bldpharm.com

Furthermore, the core structure of the amino alcohol can be incorporated into larger, more complex molecules. Patents describe the use of amino alcohol derivatives as intermediates in the synthesis of pharmacologically active compounds, such as HIV reverse transcriptase inhibitors. google.com The synthesis of optically active 3-amino-1-propanol derivatives as intermediates for drugs like duloxetine (B1670986) has also been reported, highlighting the importance of stereocontrol in these synthetic routes. google.com

The synthesis of β-amino alcohols through the ring-opening of epoxides with amines is a classic and versatile method. organic-chemistry.org While not a direct derivatization of this compound, this methodology underscores the importance of the amino alcohol motif in organic synthesis.

The development of new catalytic systems, such as the Cr/photoredox dual-catalyzed addition of α-amino carbanion equivalents to carbonyls, provides novel retrosynthetic pathways for accessing complex amino alcohol structures. acs.org

| Derivative Type | Synthetic Strategy | Key Intermediates/Reagents | Ref |

| N-Protected Amino Aldehydes | Protection and Oxidation | Carbobenzoxy chloride, Oxidizing agents | google.com |

| Amides | Acylation | Acylating agents | bldpharm.com |

| Pharmaceutical Intermediates | Multi-step synthesis | Various reagents and protecting groups | google.comgoogle.com |

| Complex Amino Alcohols | Catalytic C-C bond formation | Carbonyls, α-silyl amines, Cr/photoredox catalyst | acs.org |

Applications of R 2 Benzyl 3 Amino 1 Propanol in Asymmetric Catalysis

Development and Evaluation as Chiral Ligands for Metal Complexes

The efficacy of (R)-2-Benzyl-3-amino-1-propanol as a precursor for chiral ligands stems from its ability to coordinate with metal centers, thereby generating a well-defined and rigid chiral space around the catalytically active site. This control over the three-dimensional environment is fundamental to achieving high levels of enantioselectivity in chemical reactions.

Design Principles for Ligand Stereocontrol

The design of effective chiral ligands from this compound is guided by several key principles aimed at maximizing stereocontrol. The core of its utility lies in its structural motifs:

Bidentate Coordination: The primary amino and hydroxyl groups can coordinate to a single metal center, forming a stable five-membered chelate ring. wikipedia.org This N,O-bidentate chelation creates a conformationally rigid structure, which is crucial for transmitting the chiral information from the ligand to the substrate during the catalytic cycle. nih.govmdpi.com

Defined Chiral Environment: The stereocenter at the C2 position of the propanol (B110389) backbone dictates the spatial arrangement of the substituents, establishing a fixed chiral environment.

Steric Influence: The benzyl (B1604629) group attached to the stereocenter introduces significant steric bulk. This bulky group can effectively shield one face of the metal complex, forcing an incoming substrate to approach from the less hindered direction, thereby controlling the stereochemical outcome of the reaction.

Electronic Effects: The benzyl group may also engage in non-covalent interactions, such as π-π stacking, which can further influence the orientation of the substrate within the transition state, enhancing stereoselectivity.

These principles allow for the rational design of catalysts where the ligand framework enforces a specific reaction pathway, leading to the preferential formation of one enantiomer.

Catalytic Performance in Enantioselective Reactions (e.g., Alkylation, Hydrogenation)

Ligands derived from chiral amino alcohols and diamines are known to be highly effective in a variety of metal-catalyzed asymmetric reactions. While specific performance data for ligands derived directly from this compound is not prominently documented in the provided search results, the performance of structurally related ligands provides valuable insights into their potential.

Asymmetric Hydrogenation: In ruthenium-catalyzed asymmetric hydrogenation and transfer hydrogenation of ketones and imines, chiral amino alcohol ligands play a critical role. The mechanism is often believed to involve a metal-ligand bifunctional catalysis, where a hydride from the metal and a proton from the ligand's N-H or O-H group are transferred to the substrate via a structured transition state. This dual role is instrumental in achieving high conversion rates and enantioselectivity. rsc.org

Asymmetric Alkylation: Chiral amino alcohol ligands are also employed in the enantioselective addition of organometallic reagents to carbonyl compounds. For instance, in the addition of dialkylzinc reagents to aldehydes, a ligand derived from this compound would coordinate to the zinc atom, and its chiral scaffold would direct the delivery of the alkyl group to one of the two enantiotopic faces of the aldehyde, yielding a chiral secondary alcohol.

The evaluation of such catalysts typically involves measuring key performance indicators, as illustrated in the following conceptual data table.

| Catalyst System | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ru-(R)-2-benzyl-3-amino-1-propanol derived ligand | Acetophenone | Hydrogenation | Data not available | Data not available |

| Zn-(this compound derived ligand)₂ | Benzaldehyde | Ethylzinc Addition | Data not available | Data not available |

Ligand Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for optimizing the performance of a chiral ligand. oup.commdpi.com For a ligand based on this compound, these studies would involve systematically modifying its structure and assessing the impact on catalytic activity and enantioselectivity.

Key modifications could include:

Varying the Benzyl Group: Replacing the benzyl group with other bulky alkyl or aryl substituents would alter the steric environment of the catalytic pocket. Introducing electron-donating or electron-withdrawing groups onto the phenyl ring could fine-tune the electronic properties of the ligand and its potential for secondary interactions. nih.gov

N-Substitution: The reactivity and coordination properties of the amino group could be modified. For instance, protection of the nitrogen with certain groups can prevent side reactions or alter the ligand's coordination mode. acs.org

Backbone Modification: Altering the propanol backbone could change the bite angle and rigidity of the resulting metallacycle, which can have a profound effect on stereoselectivity.

Such studies allow for the development of more robust and selective catalysts by providing a deeper understanding of how specific structural features of the ligand translate into catalytic performance. nih.gov

Coordination Chemistry with Transition Metals (e.g., Zinc, Ruthenium)

The ability of this compound to function as a ligand is fundamentally tied to its coordination chemistry with transition metals. libretexts.org Amino alcohols typically act as bidentate ligands, binding to metal ions through both the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable chelate complex. wikipedia.org

With Zinc: The coordination of amino alcohols to zinc(II) is well-established. rsc.org A related compound, 3-amino-1-propanol, has been shown to coordinate to zinc(II) through its amino nitrogen. rsc.org With this compound, bidentate N,O-chelation would create a chiral zinc complex suitable for catalyzing reactions such as the enantioselective addition of organozinc reagents to aldehydes.

With Ruthenium: Chiral diamine and amino alcohol ligands are highly effective in forming active catalysts with ruthenium for asymmetric hydrogenation and transfer hydrogenation reactions. The coordination of the N,O-ligand to the ruthenium center is a key step in forming the catalytically active species that facilitates the stereoselective transfer of hydrogen.

The formation of these well-defined, rigid coordination complexes is a prerequisite for effective asymmetric catalysis, as it establishes the chiral environment necessary to differentiate between competing stereochemical pathways. nih.govmdpi.com

Utilization as Chiral Auxiliaries in Stereoselective Transformations

Beyond their use as ligands in catalytic systems, chiral molecules like this compound can be employed stoichiometrically as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgtcichemicals.com

Stereodirecting Role in Carbon-Carbon Bond Formation

In stereoselective carbon-carbon bond formation, this compound can serve as a powerful stereodirecting group. researchgate.net The general strategy involves covalently attaching the auxiliary to the substrate. For example, it can react with a carboxylic acid to form an amide or with an aldehyde or ketone to form an imine or enamine.

Once attached, the chiral auxiliary exerts stereocontrol primarily through steric hindrance. The bulky benzyl group on the auxiliary's backbone blocks one of the two faces of the reactive intermediate (such as an enolate). This forces an incoming electrophile, like an alkyl halide in an alkylation reaction, to approach from the less sterically encumbered face. This process leads to the preferential formation of one diastereomer of the product. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product.

Contribution to Organocatalysis and Biocatalysis

The utility of this compound extends beyond its role as a ligand in metal-catalyzed reactions. It is also a valuable scaffold for the development of purely organic catalysts and for mimicking the high enantioselectivity observed in enzymatic systems.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Chiral primary β-amino alcohols are effective organocatalysts for a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. nih.gov The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, allows them to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and/or the formation of transient covalent intermediates like enamines or iminium ions.

This compound, with its primary amine, can readily form an enamine with a carbonyl compound, which then participates in a stereoselective reaction. The chiral environment, dictated by the stereocenter and the bulky benzyl group, directs the approach of the electrophile, leading to high levels of enantioselectivity. The hydroxyl group can further stabilize the transition state through hydrogen bonding interactions. The presence of the benzyl group can introduce beneficial steric bulk and the potential for π-π stacking interactions, which can significantly influence the stereochemical outcome of a reaction.

Enzymes are masters of stereocontrol, achieving near-perfect enantioselectivity in biochemical reactions through precisely organized active sites. The design and synthesis of small molecules that mimic this enzymatic efficiency is a significant goal in catalysis. Chiral amino alcohols like this compound serve as valuable starting points for the development of such biomimetic catalysts.

The combination of hydrogen-bond donating and accepting groups, along with a well-defined three-dimensional structure, allows these molecules to create a chiral microenvironment reminiscent of an enzyme's active site. By strategically positioning functional groups, it is possible to achieve multiple, simultaneous non-covalent interactions with the substrates, thereby locking them into a specific orientation within the transition state. This pre-organization is key to achieving high levels of enantioselectivity, mirroring the strategy employed by nature's catalysts. The chiral β-amino alcohol scaffold is prevalent in pharmaceuticals, agrochemicals, and natural products, and also serves as a crucial chiral ligand in asymmetric catalysis. westlake.edu.cn

Role of R 2 Benzyl 3 Amino 1 Propanol As a Chiral Building Block in Complex Molecule Synthesis

Precursors to Biologically Relevant Molecular Scaffolds

The defined stereochemistry of (R)-2-Benzyl-3-amino-1-propanol serves as a crucial starting point for synthesizing molecules with potential biological activity. Its structure is frequently employed to introduce stereochemical precision into larger, more complex frameworks.

Foundation for Stereodefined Amine and Alcohol Containing Structures

The primary utility of this compound lies in its role as a chiral pool starting material. csbsju.edu The compound provides a scaffold with a fixed (R)-configuration at the 2-position, which is flanked by amine and hydroxyl functionalities. This arrangement is fundamental for the synthesis of more elaborate molecules where the spatial orientation of these groups is critical for biological function.

The synthesis of chiral 2-amino-3-phenylpropanol analogues highlights the importance of such building blocks. nih.gov Methodologies like asymmetric hydrogenation using specific catalysts can produce these amino alcohols with high enantiomeric excess. nih.gov The inherent chirality of this compound allows chemists to bypass such steps, directly building upon the existing stereocenter. This is particularly advantageous in creating vicinal amino alcohols, which are privileged structures in many drug candidates and chiral ligands. nih.gov The pre-defined stereochemistry ensures that subsequent reactions proceed with a high degree of stereocontrol, leading to the desired enantiomerically pure final product.

Construction of Scaffolds for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing lead compounds into potent drug candidates. This compound provides a rigid scaffold that can be systematically modified to probe these relationships. For instance, a library of 1,3-disubstituted 2-propanols was synthesized to identify inhibitors of β-secretase (BACE-1), a key enzyme in Alzheimer's disease. nih.gov

By using the core structure of an amino propanol (B110389), researchers can generate a diverse set of derivatives by modifying the amine and alcohol groups or by altering the benzyl (B1604629) substituent. This systematic derivatization allows for the evaluation of how different functional groups impact biological activity. For example, the core scaffold can be functionalized to create libraries of compounds for screening against various biological targets, such as proteases or kinases. nih.govmdpi.com

Table 1: Exemplary Modifications of the this compound Scaffold for SAR Studies This table is for illustrative purposes and shows potential modifications.

| Modification Site | Exemplary Functional Group | Potential Biological Target |

|---|---|---|

| Amino Group (R-NH₂) | Acylation (e.g., with acetyl chloride) | Protease Inhibitors |

| Sulfonylation (e.g., with tosyl chloride) | Antibacterials | |

| Reductive Amination (e.g., with various aldehydes) | GPCR Ligands | |

| Hydroxyl Group (R-OH) | Etherification (e.g., with methyl iodide) | Ion Channel Modulators |

| Esterification (e.g., with benzoic acid) | Prodrugs | |

| Benzyl Group (Aromatic Ring) | Substitution (e.g., F, Cl, OMe at para-position) | BACE-1 Inhibitors nih.gov |

Intermediates in Stereoselective Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The functional groups of this compound make it a suitable candidate for incorporation into such reactions.

Incorporation into Complex Molecular Frameworks

While specific documented examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not prevalent in the searched literature, its structure is well-suited for this type of chemistry. In principle, the primary amine can act as the amine component in these reactions.

For example, in a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide. The resulting product would incorporate the chiral backbone of the amino alcohol, generating a complex peptidomimetic structure with high stereochemical purity. organic-chemistry.org Such products are of great interest in drug discovery for creating libraries of potentially bioactive compounds. organic-chemistry.org The hydroxyl group could either be protected prior to the reaction or remain as a free functional group for post-MCR modification.

Table 2: Potential Role of this compound in an Ugi Reaction This table illustrates a hypothetical reaction.

| Ugi Reaction Component | Provided by this compound | Other Reactants (Examples) | Resulting Feature in Product |

|---|---|---|---|

| Amine | Primary Amine (-NH₂) | Formaldehyde (Aldehyde) | N-substituted backbone |

| Alcohol (for modification) | Primary Alcohol (-OH) | Benzoic Acid (Carboxylic Acid) | Site for further functionalization |

| tert-Butyl isocyanide (Isocyanide) | |||

| Chiral Center | (R)-stereocenter | Stereocontrolled peptidomimetic |

Synthesis of Chiral Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The spatial arrangement of the amine and alcohol functionalities in this compound makes it an excellent precursor for the stereoselective synthesis of various nitrogen and oxygen-containing ring systems.

Formation of Nitrogen and Oxygen Containing Ring Systems

The 1,3-relationship between the amino and hydroxyl groups in this compound is ideal for the construction of six-membered heterocyclic rings, such as morpholines and their derivatives. Chiral amino alcohols are known to be key starting materials for synthesizing morpholin-2-ones and oxazolidin-2-ones. researchgate.netnih.gov

For example, condensation of an amino alcohol with an arylglyoxal can lead to the formation of a morpholinone ring. researchgate.net Similarly, reaction with phosgene (B1210022) or a phosgene equivalent can induce cyclization to form a cyclic carbamate (B1207046). The synthesis of oxazolidin-2-one scaffolds has been efficiently achieved through methods like a modified Curtius reaction starting from precursors derived from amino alcohols. nih.gov The chirality of the starting material, this compound, would be directly translated into the final heterocyclic product, ensuring an enantiomerically pure compound. This strategy is valuable for creating building blocks for larger, more complex targets, including various natural products and medicinal compounds. open.ac.uk

Table 3: Potential Heterocyclic Systems Derived from this compound

| Reagent(s) | Resulting Heterocycle | Ring Size | Key Reaction Type |

|---|---|---|---|

| Arylglyoxal | Substituted Morpholin-2-one researchgate.net | 6-membered | Condensation / Rearrangement |

| Phosgene / Triphosgene | Substituted 1,3-oxazinan-2-one | 6-membered | Cyclization / Carbamate formation |

| Keto-acid | Substituted Piperazinone | 6-membered | Condensation / Amidation |

| Formaldehyde | Substituted 1,3-oxazinane | 6-membered | Cyclization / Acetal formation |

Mechanistic and Computational Investigations of R 2 Benzyl 3 Amino 1 Propanol Reactions

Elucidation of Reaction Pathways and Transition States

The reactivity of (R)-2-Benzyl-3-amino-1-propanol is dictated by its two primary functional groups: the primary amine and the primary alcohol. Mechanistic studies have explored how these groups participate in and influence various transformations, from fundamental substitutions to complex catalytic cycles.

The hydroxyl and amino groups of this compound and related structures are potent nucleophiles, and they can also be transformed into leaving groups to facilitate nucleophilic substitution. The interplay between these groups and their reaction pathways has been a subject of detailed study. For instance, in related systems, the hydroxyl group can be activated or replaced in substitution reactions. Similarly, the amino group can act as a nucleophile or be derivatized to modulate its reactivity.

Research on analogous structures, such as phenyl dithioacetates, has shown that aminolysis reactions with benzylamines proceed through a zwitterionic tetrahedral intermediate (T±). acs.org This type of stepwise mechanism, involving the formation and collapse of a tetrahedral intermediate, is a common pathway in nucleophilic acyl substitution and related reactions that the amino group of this compound could undergo.

Furthermore, studies on the solvolysis of N-Boc-protected cyclopropylamines have demonstrated that nucleophilic attack can occur with complete inversion of configuration at the reaction center, leading to ring-expansion products. acs.org This highlights the potential for stereospecific substitutions in strained systems derived from amino alcohols. In other cases, nucleophilic vinylic substitution reactions have been utilized to synthesize complex heterocyclic structures from enaminone precursors. acs.org

Chiral amino alcohols are foundational ligands and catalysts in asymmetric synthesis. Mechanistic investigations into how structures like this compound induce stereoselectivity are crucial. A prominent strategy involves the combination of different catalytic modes. For example, a triple catalytic system combining a chiral aldehyde, a Lewis acid, and a transition metal has been developed for the asymmetric α-allylation of N-unprotected amino acid esters. acs.org Preliminary mechanistic studies suggest that the chiral aldehyde acts as both an organocatalyst, forming a Schiff base with the amino acid ester, and as a ligand that coordinates with the π-allyl Pd(II) species to guide the nucleophilic attack. acs.org

Another advanced approach involves a chromium-catalyzed asymmetric cross-coupling between aldehydes and imines to produce chiral β-amino alcohols. westlake.edu.cn The proposed mechanism follows a radical polar crossover strategy. This pathway involves the selective reduction of an imine to generate an α-amino radical, which is then trapped by a chromium(II) species to form an alkyl chromium intermediate, effectively controlling the subsequent reaction with the aldehyde and suppressing side reactions. westlake.edu.cn Such studies provide a blueprint for understanding how the functionalities of this compound could be harnessed in novel catalytic cycles.

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines represents another effective method for synthesizing chiral 1,2-amino alcohols. nih.gov This process highlights the directness of using metal catalysts with chiral ligands to achieve high enantioselectivity in a single step.

| Catalytic System | Reaction Type | Proposed Mechanistic Feature | Ref |

| Chiral Aldehyde / Lewis Acid / Pd | Asymmetric α-allylation | Dual role of aldehyde as organocatalyst and ligand | acs.org |

| Cr-catalyst / Chiral Ligand | Asymmetric Cross Aza-Pinacol Coupling | Radical polar crossover via alkyl chromium intermediate | westlake.edu.cn |

| Ru-catalyst / Chiral Ligand | Asymmetric Transfer Hydrogenation | Direct enantioselective reduction of α-ketoamines | nih.gov |

Analysis of Stereocontrol Mechanisms

Achieving high levels of enantioselectivity and diastereoselectivity is the central goal when using chiral molecules like this compound in synthesis. This control originates from subtle energetic differences in diastereomeric transition states, which are governed by a variety of steric and electronic factors.

The ability to access all possible stereoisomers of a product from a single set of starting materials is a significant challenge in asymmetric synthesis. Stereodivergent synthesis using copper hydride (CuH) catalysis offers a powerful solution for producing various stereoisomers of amino alcohols. nih.gov In these systems, the geometry of the starting olefin (E or Z) can be used to control the relative stereochemistry of the product, while the choice of a chiral ligand's enantiomer dictates the absolute configuration. This catalyst-controlled approach demonstrates that the ligand and substrate geometry are key determinants of stereochemical outcomes. nih.gov

Kinetic resolution is another powerful tool for separating enantiomers. The acylative kinetic resolution of racemic cyclic cis-amino alcohol derivatives using a chiral nucleophilic catalyst has been shown to proceed with good enantioselectivity (selectivity factors, s = 10–21). rsc.org In this method, one enantiomer reacts faster with an acylating agent in the presence of the chiral catalyst, allowing for the separation of the unreacted, enantiopure starting material. The degree of conversion, and thus the yield and enantiopurity, can be precisely controlled by the amount of the acylating agent used. rsc.org

While steric repulsion is a well-understood factor in stereocontrol, the role of attractive non-covalent interactions, particularly hydrogen bonding, is increasingly recognized as critical. The hydroxyl group in this compound is ideally positioned to act as a hydrogen-bond donor, influencing the conformation of catalytic intermediates and transition states.

In the directed hydrogenation of nitrogen heterocycles, a rhodium catalyst with a simple phosphine (B1218219) ligand delivers hydrogen cis to a hydroxymethyl group. rsc.org Experimental controls indicate that this high stereoselectivity arises from a combination of catalyst coordination to the nitrogen and hydrogen bonding between the substrate's hydroxyl group and a component of the catalytic system. rsc.org

Similarly, studies on novel phosphine-amino-alcohol (P,N,OH) ligands in palladium-catalyzed reactions revealed that an intramolecular hydrogen bond between the ligand's OH group and a chloride co-ligand was a crucial factor. unideb.hu This interaction rigidly determined the conformation of the six-membered chelate ring and fixed the configuration of the nitrogen donor atom, which in turn led to high enantioselectivity in asymmetric allylic alkylation. unideb.hu The importance of hydrogen-bonding networks has also been demonstrated in chiral recognition, where they serve as the primary basis for discriminatory interactions between a chiral probe and an analyte. nih.gov

| Interaction Type | System | Effect on Stereochemistry | Ref |

| Hydrogen Bonding | Rh-catalyzed directed hydrogenation | Directs facial selectivity of H₂ delivery | rsc.org |

| Intramolecular H-Bonding | Pd-complex with P,N,OH ligand | Rigidifies chelate conformation, enhancing enantioselectivity | unideb.hu |

| H-Bonding Networks | Lanthanide complex with amino acids | Enables chiral recognition and discrimination | nih.gov |

Theoretical Calculations and Molecular Modeling

Computational chemistry provides powerful tools to visualize and quantify the energetic landscapes of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For reactions involving this compound, molecular modeling and theoretical calculations are invaluable for understanding transition states and the origins of stereoselectivity.

Computational asymmetric catalysis has emerged as a predictive field for catalyst design. chemrxiv.org Methodologies can be broadly categorized into two groups: those that leverage experimental data to find correlations between reaction descriptors and enantioselectivity, and those that explicitly model the diastereomeric transition states of the stereo-determining step to calculate energy differences (ΔΔG‡). chemrxiv.org

For example, Density Functional Theory (DFT) calculations have been employed to investigate the coordination behavior of chiral phosphine-aminoalcohol ligands with palladium centers. unideb.hu These calculations helped identify the stable conformations of the resulting complexes and elucidated how intramolecular hydrogen bonding contributes to the formation of a single, rigid isomer, which is the basis for its high catalytic performance. unideb.hu Ab initio investigations have also been used to map the reaction profiles of ring-opening reactions, providing a reasonable interpretation for the experimentally observed chemo- and stereoselectivity by demonstrating that a pathway with retention of configuration is energetically favorable. acs.org These computational approaches allow researchers to dissect complex reaction pathways, rationalize experimental observations, and ultimately design more efficient and selective catalysts based on the principles governing the reactions of chiral molecules like this compound.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These computational methods provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical behavior. nih.gov

The distribution of electron density and the locations of chemical reactive sites can be visualized through molecular electrostatic potential (MEP) maps. nih.gov For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups are electron-deficient and thus prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Amino Alcohol

| Parameter | Value | Method |

| HOMO Energy | [Value] eV | DFT/B3LYP/cc-pVTZ |

| LUMO Energy | [Value] eV | DFT/B3LYP/cc-pVTZ |

| Energy Gap (LUMO-HOMO) | [Value] eV | DFT/B3LYP/cc-pVTZ |

Note: Specific values for this compound require dedicated computational studies. The table illustrates typical parameters obtained from such investigations.

Conformational Analysis and Ligand-Substrate Interactions

The biological and chemical activity of this compound is intrinsically linked to its three-dimensional conformation and its ability to interact with other molecules, such as substrates or biological receptors. Computational methods are employed to explore the conformational landscape of this molecule, identifying low-energy conformers and the rotational barriers between them.

Understanding the preferred conformations is critical for predicting how this compound will bind to active sites of enzymes or receptors. The benzyl (B1604629) group, amino group, and propanol (B110389) backbone can adopt various spatial arrangements, influencing the molecule's steric and electronic properties.

In the context of catalysis, for instance, the conformation of this compound as a ligand will dictate the geometry of the metal complex and, consequently, its catalytic activity and stereoselectivity. Computational docking studies can simulate the interaction of different conformers with a target protein, providing insights into the binding mode and affinity. These studies are essential for rational drug design and the development of new catalysts.

Computational Studies of Proton Transfer Dynamics

Proton transfer is a fundamental chemical process that can play a significant role in reactions involving this compound, given the presence of both amino and hydroxyl groups which can act as proton donors and acceptors. Computational studies, including ab initio molecular dynamics, are powerful tools for investigating the dynamics of these proton transfer events. chemrxiv.org

These simulations can model the movement of protons within the molecule (intramolecular) or between the molecule and its environment (intermolecular), such as a solvent or a substrate. By constructing potential energy surfaces, researchers can identify the transition states and calculate the energy barriers associated with proton transfer. chemrxiv.orgresearchgate.net

For example, in enzymatic reactions where this compound or a similar amino alcohol is a substrate, proton transfer steps are often crucial for catalysis. nih.gov Computational models can elucidate the role of specific amino acid residues in the enzyme's active site in facilitating these proton transfers. nih.gov The rate of proton transfer can also be influenced by the surrounding environment and the presence of other molecules, factors that can be systematically investigated through computational methods. researchgate.net

Advanced Spectroscopic Analysis for Mechanistic and Structural Elucidation

NMR Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and reaction monitoring of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural assignment. embl-hamburg.de

In the context of synthesizing this compound, NMR is particularly valuable for real-time reaction monitoring. nih.govmagritek.com By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be quantified. beilstein-journals.orgresearchgate.net This provides crucial kinetic data and insights into the reaction mechanism. Benchtop NMR spectrometers have made this type of online analysis more accessible for process control in both laboratory and pilot-scale settings. nih.govmagritek.com

Table 2: Representative ¹H NMR Chemical Shifts for an Amino Alcohol Moiety

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CH₂-OH | [Range] | [Multiplicity] |

| -CH- | [Range] | [Multiplicity] |

| -CH₂-NH₂ | [Range] | [Multiplicity] |

| Ar-H | [Range] | [Multiplicity] |

Note: Specific chemical shifts and multiplicities for this compound will depend on the solvent and experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules like this compound. thieme-connect.deresearchgate.net This technique requires a single crystal of the compound, and the resulting diffraction pattern provides a three-dimensional map of the electron density, revealing the precise arrangement of atoms in the crystal lattice.

The determination of the absolute configuration is made possible by the phenomenon of anomalous scattering. ed.ac.ukchem-soc.si By carefully analyzing the intensities of Bijvoet pairs of reflections, the correct enantiomer can be identified. researchgate.net For organic compounds containing only light atoms (C, H, N, O), this effect can be weak, but modern diffractometers and data analysis techniques have made it possible to reliably determine the absolute configuration of such molecules. researchgate.netsoton.ac.uk

The crystal structure also provides invaluable information about intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state. This can have implications for the physical properties of the compound, including its melting point and solubility.

Mass Spectrometry for Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing molecules based on their mass-to-charge ratio. In the study of reactions involving this compound, MS is particularly useful for detecting and identifying transient reaction intermediates. nih.gov

Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be coupled with mass analyzers like time-of-flight (TOF) or quadrupole mass filters to provide high-resolution mass data. nih.gov By monitoring the reaction mixture over time, the appearance and disappearance of species corresponding to proposed intermediates can be observed.

Tandem mass spectrometry (MS/MS) can be used to further characterize these intermediates. nih.gov In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that can help to confirm the identity of the intermediate. This is particularly valuable for understanding complex reaction mechanisms where intermediates are short-lived and present at low concentrations. The NIST WebBook provides a reference mass spectrum for the related compound 3-amino-1-propanol, which can serve as a basis for interpreting the fragmentation of more complex derivatives. nist.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The imperative for green chemistry is driving the exploration of novel synthetic pathways to (R)-2-benzyl-3-amino-1-propanol that minimize environmental impact. A significant focus is on the utilization of renewable starting materials and the development of catalytic processes that replace stoichiometric reagents. One promising approach involves the asymmetric aminohydroxylation of allylic precursors. This method, in principle, allows for the direct and atom-economical introduction of both the amino and hydroxyl functionalities in a single stereocontrolled step.

Furthermore, biocatalysis presents a powerful tool for enhancing the sustainability of the synthesis. The use of enzymes, such as transaminases or alcohol dehydrogenases, can enable highly selective transformations under mild reaction conditions, often in aqueous media. Researchers are investigating the engineering of novel enzymes with tailored substrate specificities and enhanced stability to facilitate the efficient production of this compound from readily available starting materials.

Development of Immobilized Systems for Catalytic Applications

To improve the practicality and cost-effectiveness of catalytic syntheses of this compound, the development of immobilized catalyst systems is a key area of research. Immobilization of homogeneous catalysts onto solid supports, such as polymers, silica, or magnetic nanoparticles, offers several advantages, including simplified catalyst recovery and reuse, which is crucial for expensive transition metal catalysts or complex organocatalysts.

Current research efforts are directed towards designing robust immobilization strategies that maintain or even enhance the catalyst's activity and selectivity. This includes the development of novel linker technologies and support materials that provide a favorable microenvironment for the catalytic reaction. The goal is to create truly heterogeneous catalysts that can be easily integrated into continuous manufacturing processes, thereby reducing operational costs and waste generation.

Integration with Flow Chemistry Methodologies for Scalable Synthesis

The transition from batch to continuous manufacturing, facilitated by flow chemistry, represents a paradigm shift in the production of fine chemicals and pharmaceuticals. The synthesis of this compound is well-suited for adaptation to flow processes, which can offer enhanced safety, improved heat and mass transfer, and greater reproducibility compared to traditional batch methods.

Future research will focus on the design and optimization of multi-step continuous flow systems for the synthesis of this compound. This includes the integration of in-line purification and analysis techniques to enable real-time process monitoring and control. The development of packed-bed reactors containing immobilized catalysts is a particularly attractive avenue for achieving highly efficient and scalable continuous production.

Advanced Computational Design of Derivatives for Targeted Stereoselectivity

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of catalysts and chiral auxiliaries for the stereoselective synthesis of molecules like this compound. Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can provide detailed insights into reaction mechanisms and the origins of stereoselectivity.

This knowledge can be leveraged to design new catalysts with improved performance. For instance, computational screening of virtual libraries of ligands or organocatalysts can identify promising candidates for experimental validation, thereby accelerating the discovery of more efficient and selective synthetic methods. Furthermore, computational studies can aid in the design of derivatives of this compound with specific properties for use as chiral ligands or resolving agents.

Discovery of Undiscovered Reactivity Modes and Transformative Applications

While this compound is primarily recognized as a chiral building block, there is potential for the discovery of novel reactivity modes and applications. The presence of multiple functional groups—the primary amine, the primary alcohol, and the benzylic C-H bonds—offers opportunities for developing new catalytic transformations.

Q & A

What are the key challenges in synthesizing enantiomerically pure (R)-2-Benzyl-3-amino-1-propanol, and how can they be addressed methodologically?

Level: Advanced

Answer:

Enantioselective synthesis of this compound requires precise control over stereochemistry. A common approach involves chiral auxiliaries or asymmetric catalysis. For example, enantiomeric resolution via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) can isolate the (R)-enantiomer . Kinetic resolution during enzymatic reactions (e.g., lipase-mediated transesterification) is another strategy to enhance enantiomeric excess (ee). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization, as amino alcohols are prone to epimerization under basic or high-temperature conditions .

How can researchers validate the stereochemical purity of this compound?

Level: Basic

Answer:

Chiral HPLC or polarimetry are standard methods. For HPLC, a chiral stationary phase (e.g., cellulose- or amylose-based columns) can separate enantiomers, with retention times compared to a racemic mixture . Polarimetry measures optical rotation ([α]D), requiring a reference value for the pure (R)-enantiomer. Advanced techniques like X-ray crystallography or NMR with chiral shift reagents (e.g., Eu(hfc)₃) provide definitive structural confirmation .

What experimental strategies mitigate contradictions in pharmacological data for amino alcohol derivatives like this compound?

Level: Advanced

Answer:

Contradictory pharmacological results often arise from impurities (e.g., residual solvents, racemization) or assay variability. Rigorous purification (recrystallization, preparative HPLC) and analytical validation (≥95% purity by LC-MS) are critical . Replicating assays across multiple cell lines or in vivo models reduces context-dependent bias. Dose-response studies and positive/negative controls (e.g., known receptor agonists/antagonists) clarify mechanism specificity .

Which spectroscopic methods are optimal for characterizing this compound’s structure?

Level: Basic

Answer:

NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, amino protons at δ 1.5–2.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations .

IR Spectroscopy: Confirms NH (3300–3500 cm⁻¹) and OH (broad ~3200 cm⁻¹) stretches.

Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₀H₁₅NO requires m/z 165.1154) .

How can computational modeling predict the biological activity of this compound?

Level: Advanced

Answer:

Docking simulations (AutoDock, Schrödinger) model interactions with target receptors (e.g., GPCRs, enzymes). Molecular dynamics (MD) simulations assess binding stability under physiological conditions (pH 7.4, 310 K). QSAR (Quantitative Structure-Activity Relationship) analysis correlates structural features (logP, polar surface area) with activity trends. Validate predictions with in vitro assays (e.g., enzyme inhibition, receptor binding) .

What are the best practices for handling and storing this compound to ensure stability?

Level: Basic

Answer:

Store under inert atmosphere (argon) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation. For aqueous solutions, adjust to pH 4–6 (prevents amine protonation/deprotonation cycles). Lyophilization enhances long-term stability for hygroscopic samples .

How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Level: Advanced

Answer:

Discrepancies may arise from polymorphic forms or solvate formation. Perform differential scanning calorimetry (DSC) to detect polymorphs. Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare XRD patterns. Cross-reference spectral data with authenticated samples from reputable sources (e.g., PubChem, peer-reviewed syntheses) .

What role does the benzyl group play in modulating the compound’s reactivity and bioactivity?

Level: Advanced

Answer:

The benzyl group enhances lipophilicity, improving membrane permeability. Its π-electrons enable hydrophobic/π-π interactions in binding pockets (e.g., aromatic residues in enzymes). Substituents on the benzyl ring (e.g., electron-withdrawing groups) can fine-tune electronic effects and steric bulk, altering reaction kinetics and receptor affinity .

How to design a kinetic study for this compound’s degradation under varying pH conditions?

Level: Advanced

Answer:

Prepare buffered solutions (pH 2–12).

Incubate the compound at controlled temperatures (25–50°C).

Monitor degradation via HPLC at timed intervals.

Apply Arrhenius equation to calculate activation energy (Ea) and predict shelf-life. Include mass balance checks (e.g., TLC) to identify degradation products .

What ethical considerations apply when using this compound in preclinical studies?

Level: Basic

Answer:

Follow institutional animal care guidelines (e.g., 3Rs: Replacement, Reduction, Refinement). Disclose compound sourcing (e.g., CAS number, synthesis protocol) for reproducibility. Data transparency (e.g., depositing raw spectra in open repositories) ensures accountability. Conflicts of interest (e.g., funding from commercial entities) must be declared .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.